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molecular formula C5H3Cl2NO2S B8552062 3-Dichloromethyl-2-nitro-thiophene

3-Dichloromethyl-2-nitro-thiophene

Cat. No. B8552062
M. Wt: 212.05 g/mol
InChI Key: MZVFZNTYAUECSO-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of potassium tert-butoxide (23.0 mL, 1.0M tetrahydrofuran solution, 23.2 mmol) in N,N-dimethyl formamide (20 mL) were added a mixture solution of 2-nitro-thiophene (1.00 g, 7.74 mmol) in chloroform (682 μl, 8.51 mmol) and N,N-dimethylformamide (2 mL) dropwise at −78° C., the solution was stirred for 5 minutes, and then, methanol and acetic acid were added at 0° C. Brine was added to the reaction solution, which was then extracted with ethyl acetate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (1.54 g, 7.26 mmol, 94%) was obtained as a light brown solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
682 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[N+:7]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)([O-:9])=[O:8].[CH:15](Cl)([Cl:17])[Cl:16].CO>CN(C)C=O.[Cl-].[Na+].O.C(O)(=O)C>[Cl:16][CH:15]([Cl:17])[C:14]1[CH:13]=[CH:12][S:11][C:10]=1[N+:7]([O-:9])=[O:8] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1
Name
Quantity
682 μL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC(C1=C(SC=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.26 mmol
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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